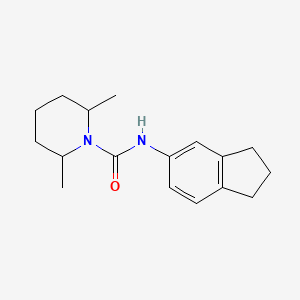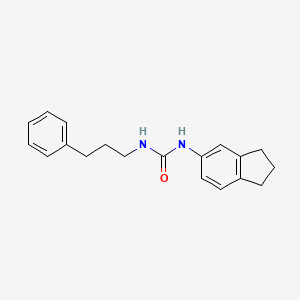
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea, also known as DPIU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids and related lipid signaling molecules.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system and related lipid signaling pathways. This compound has been used to investigate the role of FAAH in pain, inflammation, anxiety, depression, and addiction. It has also been used to study the physiological and behavioral effects of endocannabinoids and related lipid signaling molecules.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids and related lipid signaling molecules. This results in an increase in the levels of these molecules, which can have various physiological and behavioral effects. This compound is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the endocannabinoid system.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models, which suggests that it may have potential applications as a painkiller. This compound has also been shown to have anxiolytic and antidepressant effects, which suggest that it may have potential applications in the treatment of anxiety and depression. Additionally, this compound has been shown to have anti-addictive effects, which suggest that it may have potential applications in the treatment of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea is its selectivity for FAAH, which makes it a valuable tool for studying the endocannabinoid system and related lipid signaling pathways. Additionally, this compound has a relatively long half-life, which allows for sustained inhibition of FAAH. However, this compound also has some limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids and related lipid signaling molecules in vivo. Additionally, this compound has not been extensively studied in humans, which means that its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-(3-phenylpropyl)urea. One area of research is the development of more selective and potent FAAH inhibitors. This could lead to the development of new drugs for the treatment of pain, inflammation, anxiety, depression, and addiction. Another area of research is the investigation of the physiological and behavioral effects of endocannabinoids and related lipid signaling molecules. This could lead to a better understanding of the endocannabinoid system and its role in various physiological and pathological processes. Finally, more research is needed to establish the safety and efficacy of FAAH inhibitors in humans. This could pave the way for the development of new drugs for the treatment of various disorders.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(20-13-5-8-15-6-2-1-3-7-15)21-18-12-11-16-9-4-10-17(16)14-18/h1-3,6-7,11-12,14H,4-5,8-10,13H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZMAIITBSAKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4286532.png)
![2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide](/img/structure/B4286535.png)
![N-{4-[(3-isoxazolylamino)sulfonyl]phenyl}acetamide](/img/structure/B4286537.png)

![4-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4286546.png)

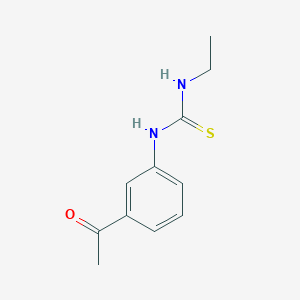
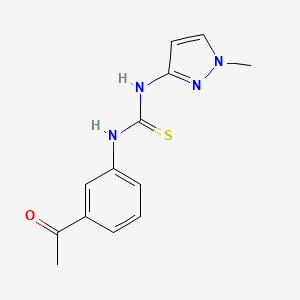

![N-[1-(1-adamantyl)butyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4286578.png)
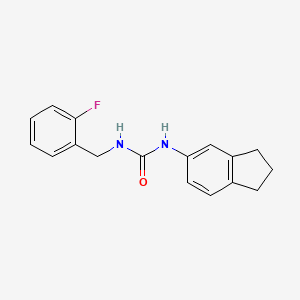

![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoic acid](/img/structure/B4286609.png)
